2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol, also known by its IUPAC name, is an organic compound with the molecular formula and a molecular weight of approximately 177.24 g/mol. This compound features a unique structure that includes an indene moiety, which is significant in various chemical applications. The compound is classified under the category of amino alcohols, which are characterized by the presence of both amino and hydroxyl functional groups.
The synthesis of 2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol can be achieved through several methods, primarily involving the reduction of corresponding ketones or aldehydes. One common approach is the catalytic hydrogenation of 2-(1-amino-2,3-dihydro-1H-indene) derivatives, which can be obtained from the reaction of indene with appropriate amines and subsequent treatment with reducing agents.
The molecular structure of 2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol features:
The compound's structural formula can be represented in various notations:
C1CC2=CC=CC=C2C1CCO
InChI=1S/C11H15NO/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2
As an amino alcohol, 2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or activating agents to proceed efficiently.
The mechanism of action for 2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with biological systems where it may act as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active compounds.
Research indicates that compounds with similar structures can influence pathways related to mood regulation and cognitive functions by binding to specific receptors in the nervous system.
The compound exhibits typical properties of amino alcohols:
2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol has potential applications in:
This compound's unique structure and functional characteristics make it a valuable subject of study in both academic and industrial chemistry settings. Further research could expand its potential applications across various fields including medicinal chemistry and materials science.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3